molecular formula C15H24N2O B7986119 (R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol

(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol

Cat. No.: B7986119
M. Wt: 248.36 g/mol
InChI Key: NTKXQXSJYRKPCO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the ethanol moiety is introduced through a reaction with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol moiety to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new medications, particularly in the field of neurology and psychiatry.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the production of high-value products.

Mechanism of Action

The mechanism of action of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol involves its interaction with molecular targets such as receptors and enzymes. The benzyl group and piperidine ring allow it to bind to specific sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Benzylpiperidin-3-yl)-methylamine
  • ®-1-Benzylpiperidin-3-yl)-isopropylamine

Comparison

Compared to similar compounds, ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol has a unique ethanol moiety that can influence its solubility and reactivity. This makes it distinct in terms of its chemical behavior and potential applications. The presence of the ethanol group can also affect its interaction with biological targets, potentially leading to different pharmacological effects.

Properties

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(10-11-18)15-8-5-9-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXQXSJYRKPCO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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